5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. By blocking this pathway, this compound prevents the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells. In autoimmune diseases, this compound suppresses the activation of B cells and reduces the production of autoantibodies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its effectiveness may be limited by the development of resistance and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile. One area of focus is the identification of biomarkers that can predict response to treatment and monitor disease progression. Another area of interest is the combination of this compound with other drugs to enhance its efficacy and overcome resistance. Additionally, the development of novel formulations and delivery methods may improve the pharmacokinetics and bioavailability of this compound.
Synthesemethoden
The synthesis of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile involves several steps, including the reaction of 4-methylsulfonylbenzaldehyde with methylamine, followed by the reaction of the resulting product with 5-chloro-2-cyanobenzonitrile. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
5-chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMDTBFDPUFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.